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Compound of Interest

Compound Name: 3-(Boc-amino)-3-methyl-1-butanol

Cat. No.: B071072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for the characterization of

chiral amino alcohols, which are crucial building blocks in asymmetric synthesis and

pharmaceutical development. The stereochemistry of these compounds is often critical to their

function and efficacy, making accurate spectroscopic characterization essential.[1][2][3] This

document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) in a comparative format

to aid in the differentiation and analysis of these important molecules.

Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for two representative chiral amino

alcohols: (1S,2R)-1-Aminoindan-2-ol and (S)-(-)-2-Amino-1,1-diphenyl-1-propanol.

Table 1: Nuclear Magnetic Resonance (NMR) Data[1]
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Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)

(1S,2R)-1-Aminoindan-2-ol

7.40-7.10 (m, 4H, Ar-H), 4.35

(d, 1H, J=4.8 Hz, CH-NH₂),

4.15 (q, 1H, J=4.8 Hz, CH-

OH), 3.05 (dd, 1H, J=16.0, 5.2

Hz, CH₂), 2.75 (dd, 1H,

J=16.0, 4.8 Hz, CH₂), 1.90 (br

s, 3H, NH₂, OH)

142.5, 140.2, 128.5, 127.0,

125.5, 124.5 (Ar-C), 75.0 (CH-

OH), 61.0 (CH-NH₂), 39.5

(CH₂)

(S)-(-)-2-Amino-1,1-diphenyl-1-

propanol

7.60-7.10 (m, 10H, Ar-H), 4.10

(q, 1H, J=6.8 Hz, CH-NH₂),

2.50 (br s, 3H, NH₂, OH), 1.10

(d, 3H, J=6.8 Hz, CH₃)

145.0, 143.0, 128.5, 128.0,

127.5, 127.0 (Ar-C), 78.0

(C(Ph)₂-OH), 54.0 (CH-NH₂),

18.0 (CH₃)

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data[1]

Compound IR (ATR, cm⁻¹) Mass Spectrometry (MS)

(1S,2R)-1-Aminoindan-2-ol
3360 (O-H), 3290 (N-H), 2920

(C-H), 1600 (C=C), 1080 (C-O)
Molecular Ion [M]⁺: 149.19

(S)-(-)-2-Amino-1,1-diphenyl-1-

propanol

3370 (O-H), 3300 (N-H), 3060,

3030 (Ar C-H), 2970 (C-H),

1600 (C=C), 1060 (C-O)

Molecular Ion [M]⁺: 227.30

Table 3: Chiroptical Data

Compound Specific Rotation [α]D Circular Dichroism (CD)

(1S,2R)-1-Aminoindan-2-ol
Data not readily available in

the public domain.

Induced CD signals can be

observed upon complexation

with certain reagents.[4]

(S)-(-)-2-Amino-1,1-diphenyl-1-

propanol
[α]²⁵D = -93° (c 1, CHCl₃)

Exhibits characteristic CD

spectra that can be used for

enantiomeric excess

determination.[5]
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is

fully dissolved.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The

spectral width should be set to encompass all expected proton resonances (typically 0-12

ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. The spectral width should cover the expected range for carbon resonances

(typically 0-220 ppm). A larger number of scans is usually required compared to ¹H NMR due

to the lower natural abundance of ¹³C.[1]

Infrared (IR) Spectroscopy[1]
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto

the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to

ensure good contact between the sample and the crystal.

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal should be recorded prior to the sample

analysis and automatically subtracted. A sufficient number of scans should be averaged to

obtain a good signal-to-noise ratio.[1]

Mass Spectrometry (MS)[1]
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate

ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the
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mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and

key fragment ions.[1]

Circular Dichroism (CD) Spectroscopy[4][5]
Sample Preparation: Prepare a solution of the chiral amino alcohol in a suitable solvent (e.g.,

THF, acetonitrile). The concentration may need to be optimized for the specific instrument

and compound. For some applications, a chiral sensing agent may be added to induce or

enhance the CD signal.[4][5]

Data Acquisition: Record the CD spectrum over the desired wavelength range. A baseline

spectrum of the solvent (and any additives) should be recorded and subtracted from the

sample spectrum.

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chiral amino alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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